molecular formula C12H16INO2 B8243649 N-Ethyl-4-iodo-2-isopropoxybenzamide

N-Ethyl-4-iodo-2-isopropoxybenzamide

Cat. No.: B8243649
M. Wt: 333.16 g/mol
InChI Key: JCNKNXOPZAVQRO-UHFFFAOYSA-N
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Description

N-Ethyl-4-iodo-2-isopropoxybenzamide is a benzamide derivative characterized by a central aromatic ring substituted with an iodine atom at the 4-position, an isopropoxy group at the 2-position, and an ethylamide group at the N-position. This compound is of interest due to its structural similarity to sigma receptor ligands, which are implicated in cancer biology, neurological disorders, and diagnostic imaging .

Properties

IUPAC Name

N-ethyl-4-iodo-2-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-4-14-12(15)10-6-5-9(13)7-11(10)16-8(2)3/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNKNXOPZAVQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)I)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-iodo-2-isopropoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a benzene derivative to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Acylation: Acylation of the amine to form the benzamide core.

    Substitution: Introduction of the iodine atom via halogenation.

    Etherification: Introduction of the isopropoxy group through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-iodo-2-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzamide core or other substituents.

    Substitution: Halogen atoms, such as iodine, can be substituted with other groups.

    Etherification: The isopropoxy group can be modified through etherification reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenation reagents like iodine (I2) and a suitable base (e.g., sodium hydroxide, NaOH) are used.

    Etherification: Alcohols and alkyl halides are common reagents for etherification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

N-Ethyl-4-iodo-2-isopropoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Ethyl-4-iodo-2-isopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Core Structure Substituents Key Functional Groups
N-Ethyl-4-iodo-2-isopropoxybenzamide Benzamide - 4-iodo
- 2-isopropoxy
- N-ethyl
Amide, halogen, ether
4-IBP Benzamide - 4-iodo
- N-benzylpiperidin-4-yl
Amide, halogen, piperidine
BD 1008 Phenethylamine - 3,4-dichlorophenyl
- pyrrolidinyl
Amine, halogen, heterocycle
I-6230 (Ethyl benzoate derivative) Benzoate ester - 4-(pyridazin-3-yl)phenethylamino Ester, pyridazine, amine

Key Observations :

  • 4-IBP shares the 4-iodobenzamide backbone but replaces the ethyl and isopropoxy groups with a benzylpiperidine moiety, enhancing sigma-1 receptor affinity due to the piperidine group .
  • BD 1008 diverges structurally as a phenethylamine derivative, prioritizing sigma-2 receptor interactions via dichlorophenyl and pyrrolidinyl groups .
  • I-6230 and related esters (e.g., I-6473) lack the amide group, reducing metabolic stability compared to benzamides like the target compound .

Pharmacological and Receptor-Binding Profiles

Table 2: Receptor Affinity and Selectivity
Compound Name Sigma-1 Receptor (Kd, nM) Sigma-2 Receptor (Kd, nM) Enantioselectivity Key Cell Line Data
This compound Inferred: 20-100 nM Inferred: 20-100 nM Moderate Likely active in sigma-rich lines (e.g., T47D, A375)
4-IBP 0.67–7.0 (high affinity) Not reported High Binds to rodent/human sigma-1 sites
BD 1008 Low affinity 20–101 nM Low Preferential sigma-2 activity
Haloperidol (Reference) 2–10 nM 50–200 nM High Gold-standard sigma-1 ligand

Key Findings :

  • The target compound’s iodine and ether groups may enhance sigma-2 binding compared to 4-IBP, which is strongly sigma-1-selective due to its piperidine group .
  • BD 1008 shows exclusive sigma-2 affinity, with dichlorophenyl groups contributing to ~20 nM Kd in human cell lines (e.g., U-138MG glioblastoma) .
  • The absence of sigma-1 receptors in MCF-7 cells suggests the target compound’s utility may depend on tumor-specific receptor expression.

Pharmacokinetic and Stability Considerations

  • Metabolic Stability : The amide group in this compound confers resistance to hydrolysis compared to ester-based analogues like I-6230 .
  • Radiolabeling Potential: The iodine atom positions the compound as a candidate for radioisotope labeling (e.g., ¹²³I or ¹²⁵I), similar to sigma-targeted imaging agents discussed in tumor cell line studies .

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